4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is an organic compound . It is also known as N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide . The empirical formula is C19H24BNO4S .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound contains a boron atom, which forms a dioxaborolane ring with two oxygen atoms and two carbon atoms . The boron atom is also bonded to a phenyl group .Chemical Reactions Analysis
The compound “this compound” may undergo various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at 20°C . It has a molecular weight of 219.09 . It is insoluble in water and has a melting point of 166.0 to 170.0°C .Scientific Research Applications
Synthesis and Structural Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine and its derivatives are primarily used as intermediates in organic synthesis. Huang et al. (2021) reported the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds through a three-step substitution reaction. These compounds, confirmed by various spectroscopy techniques and X-ray diffraction, are examples of boric acid ester intermediates with benzene rings. They further conducted a conformational analysis using density functional theory (DFT), comparing the molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction (Huang et al., 2021).
Applications in Materials Science
These compounds have also found applications in materials science. For instance, in the field of polymer synthesis, Grigoras and Antonoaia (2005) utilized a palladium-catalyzed Suzuki coupling method to synthesize fully conjugated copolymers containing 2,7-(9,9-dioctyl) fluorene and 3,6-(N-hexyl-9H-carbazole) disubstituted rings. This process involved the use of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl fluorene, demonstrating the versatility of these compounds in advanced materials synthesis (Grigoras & Antonoaia, 2005).
Photoluminescent Materials
Additionally, these compounds have been used in the development of photoluminescent materials. Zhu et al. (2007) described the synthesis of soluble conjugated polymers, which were prepared using Suzuki polycondensation reactions. These polymers consist of dialkylated units and various other components, including the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, showcasing their role in creating luminescent materials with potential applications in electronics and display technologies (Zhu et al., 2007).
Safety and Hazards
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .
Future Directions
The future directions for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” could involve further exploration of its potential applications in various chemical reactions. Its use as a reagent in borylation and hydroboration reactions suggests potential utility in the synthesis of complex organic compounds .
Mechanism of Action
Mode of Action
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Furthermore, it is involved in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound this compound is involved in the borylation of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and the formation of aryl boronates .
Biochemical Analysis
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound is known to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of transient complexes that stabilize reaction intermediates, thereby enhancing the efficiency of the biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, either inhibiting or activating enzymes, and altering gene expression. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to the upregulation or downregulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance specific biochemical pathways without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, affecting the overall nucleotide pool within cells.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUDHDDKOKWBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590380 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851883-08-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 851883-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAPBAP facilitate the simultaneous detection of NO and ONOO- in the described nanosensor?
A1: DAPBAP, when incorporated onto gold nanoparticles (AuNPs), enables the simultaneous detection of NO and ONOO- through its dual reactivity. [] The molecule possesses two reactive groups that undergo distinct spectral changes upon interaction with NO and ONOO-. These changes are detectable via Surface-Enhanced Raman Scattering (SERS). This dual reactivity, coupled with the narrow and distinguishable SERS bands of the modified AuNPs, allows for the simultaneous identification and quantification of both NO and ONOO- within a single sample. []
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